![molecular formula C15H20N2O2 B4625294 N-2-adamantyl-5-methyl-3-isoxazolecarboxamide](/img/structure/B4625294.png)
N-2-adamantyl-5-methyl-3-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-2-adamantyl-5-methyl-3-isoxazolecarboxamide involves several chemical reactions, including condensation, cyclization, and functional group transformations. Notable methodologies include the use of adamantane moieties in constructing benzimidazole and oxadiazole derivatives, showcasing the versatility of adamantane in synthetic chemistry (Soselia et al., 2020).
Molecular Structure Analysis
The molecular structure of N-2-adamantyl-5-methyl-3-isoxazolecarboxamide features an adamantyl group attached to an isoxazole ring, which is a characteristic motif in various synthetic cannabinoids. The isomeric discrimination of such compounds emphasizes the importance of understanding the adamantyl positional isomers for accurate identification and characterization (Asada et al., 2017).
Chemical Reactions and Properties
N-2-adamantyl-5-methyl-3-isoxazolecarboxamide participates in various chemical reactions, reflecting its reactivity profile. For instance, it can undergo transformations involving its carbohydrazide moiety, leading to the formation of different heterocyclic compounds with potential biological activities (El-Emam et al., 2012).
Scientific Research Applications
1. Detection of Synthetic Cannabinoids
A study by Ford and Berg (2016) discusses a marker, 1-adamantylamine, for screening the use of third-generation adamantyl-type synthetic cannabinoids (NOIDS) like AKB-48 and its analogs. This marker, related to the adamantane family which includes N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, helps identify the consumption of these substances through urine samples, indicating its application in toxicology and drug screening (Ford & Berg, 2016).
2. Antiviral Applications
Research on oseltamivir-resistant pandemic A/H1N1 influenza virus in patients with underlying conditions suggests the need for alternative antiviral strategies. Adamantanes, which include compounds like N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, have been considered for their potential use against influenza viruses resistant to other antiviral drugs (Esposito et al., 2010).
3. Neuroprotective Effects
Kornhuber et al. (1995) explored the therapeutic brain concentration of amantadine, another adamantane derivative, highlighting its role as an NMDA receptor antagonist in treating Parkinson's disease and drug-induced extrapyramidal symptoms. This research underlines the broader neuroprotective potential of adamantane derivatives, including N-2-adamantyl-5-methyl-3-isoxazolecarboxamide (Kornhuber et al., 1995).
4. Protective Effects in Neurological Diseases
A study by Rejdak and Grieb (2020) investigates adamantanes' protective effects against COVID-19, especially in patients with neurological diseases like multiple sclerosis and Parkinson's disease. This suggests a potential application of N-2-adamantyl-5-methyl-3-isoxazolecarboxamide in offering protective effects in similar contexts (Rejdak & Grieb, 2020).
5. Chemotherapy Enhancement
The metabolism and excretion study of SB-649868, a novel orexin receptor antagonist, by Renzulli et al. (2011), indirectly highlights the relevance of adamantane derivatives in pharmacokinetics and pharmacodynamics research. While not directly about N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, this study illustrates the complex metabolic pathways of adamantane-related compounds, which could inform their application in enhancing chemotherapy regimens (Renzulli et al., 2011).
properties
IUPAC Name |
N-(2-adamantyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-8-2-13(17-19-8)15(18)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h2,9-12,14H,3-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCQOFHXKUVHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-2-YL)-5-methyl-12-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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